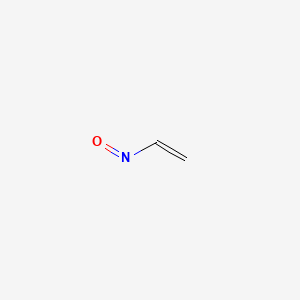
Nitrosoethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosoethylene is an organic compound with the molecular formula C₂H₃NO. It is characterized by the presence of a nitroso group (-NO) attached to an ethylene backbone. This compound is known for its high reactivity and serves as a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrosoethylene can be synthesized through several methods:
Nitrosation of Ethylene: This involves the direct reaction of ethylene with nitrosyl chloride (NOCl) under controlled conditions.
Dehydration of 2-Nitroethanol: 2-Nitroethanol can be dehydrated using acid catalysts to produce this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Nitrosoethylene undergoes a variety of chemical reactions due to its electron-deficient nature:
Cycloadditions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes like cyclopentadiene.
Radical Additions: It can participate in radical addition reactions, often forming complex products.
Nucleophilic Additions: Due to its electrophilic nature, this compound readily reacts with nucleophiles.
Common Reagents and Conditions:
Cycloadditions: Typically involve dienes and are conducted at low temperatures to control the reaction rate.
Radical Additions: Often require radical initiators like peroxides.
Nucleophilic Additions: Utilize nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Cycloaddition Products: 1,2-oxazines and other cyclic compounds.
Radical Addition Products: Complex organic molecules with multiple functional groups.
Nucleophilic Addition Products: Amino alcohols and related compounds.
Applications De Recherche Scientifique
Nitrosoethylene has several applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of nitroso compounds and their interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of nitrosoethylene involves its high reactivity due to the presence of the nitroso group. This group can participate in various chemical reactions, including:
Electrophilic Reactions: The nitroso group acts as an electrophile, reacting with nucleophiles to form stable products.
Radical Reactions: The compound can form radicals, which then participate in further reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Reacts with nucleophilic sites on other molecules, leading to the formation of new bonds.
Radical Pathways: Involves the formation and reaction of radical intermediates, contributing to its high reactivity.
Comparaison Avec Des Composés Similaires
Nitrosoethylene can be compared with other nitroso compounds, such as:
Nitrosomethane (CH₃NO): Similar in structure but with a single carbon backbone.
Nitrosobenzene (C₆H₅NO): Contains a benzene ring, making it less reactive than this compound.
Nitrosoethane (C₂H₅NO): Similar to this compound but with an additional hydrogen atom on the ethylene backbone.
Uniqueness: this compound’s high reactivity and ability to participate in a wide range of chemical reactions make it unique among nitroso compounds. Its electron-deficient nature and the presence of the nitroso group confer distinct chemical properties that are valuable in various applications .
Propriétés
Numéro CAS |
149878-85-3 |
|---|---|
Formule moléculaire |
C2H3NO |
Poids moléculaire |
57.05 g/mol |
Nom IUPAC |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
Clé InChI |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
SMILES canonique |
C=CN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


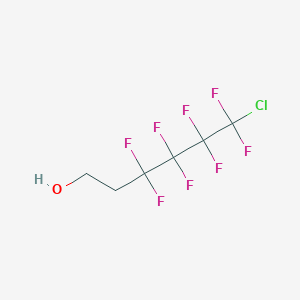
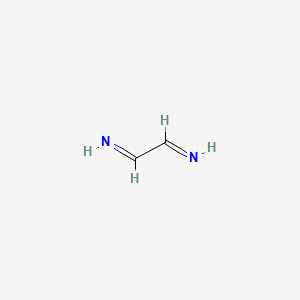
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
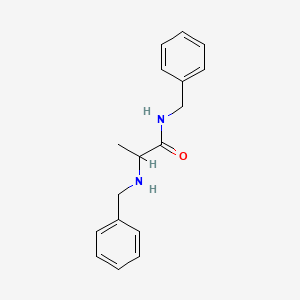
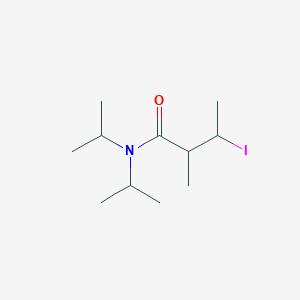
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)
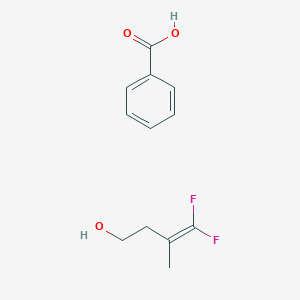

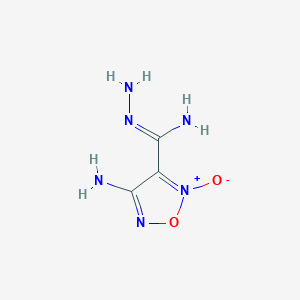
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
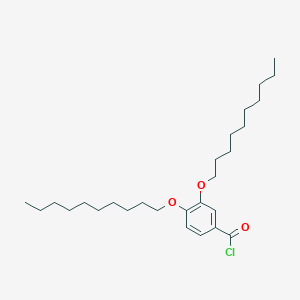
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
